N-benzyl-3-methylbutan-2-amine
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Overview
Description
N-benzyl-3-methylbutan-2-amine is an organic compound belonging to the class of amines It is characterized by the presence of a benzyl group attached to the nitrogen atom, along with a 3-methylbutan-2-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-3-methylbutan-2-amine typically involves the alkylation of 3-methylbutan-2-amine with benzyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
3-methylbutan-2-amine+benzyl chloride→this compound+HCl
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of solvent-free conditions or green solvents like water can also be explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: N-benzyl-3-methylbutan-2-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium azide or thiols can be used in the presence of a suitable base.
Major Products:
Oxidation: Formation of benzyl nitrile or benzyl imine.
Reduction: Formation of this compound derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-benzyl-3-methylbutan-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Mechanism of Action
The mechanism of action of N-benzyl-3-methylbutan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group enhances the lipophilicity of the compound, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with its target, leading to the desired biological effect. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
- N-benzyl-2-methylpropan-2-amine
- N-benzyl-3-methylbutan-1-amine
- N-benzyl-2-methylbutan-2-amine
Comparison: N-benzyl-3-methylbutan-2-amine is unique due to the position of the methyl group on the butan-2-amine backbone. This structural difference can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds .
Properties
IUPAC Name |
N-benzyl-3-methylbutan-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-10(2)11(3)13-9-12-7-5-4-6-8-12/h4-8,10-11,13H,9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSTYIEJFRYCKGB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)NCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70549572 |
Source
|
Record name | N-Benzyl-3-methylbutan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70549572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110871-35-7 |
Source
|
Record name | N-Benzyl-3-methylbutan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70549572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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